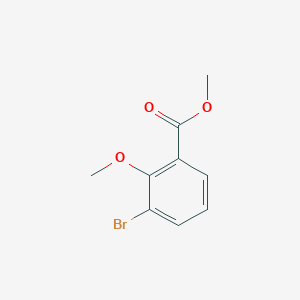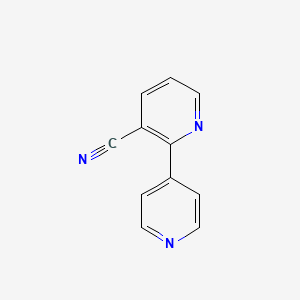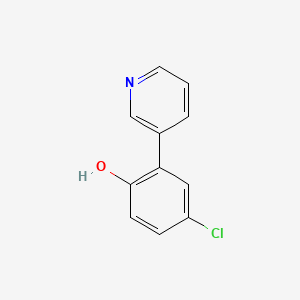
4-Chloro-2-(pyridin-3-yl)phenol
Overview
Description
“4-Chloro-2-(pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H8ClNO . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyridine synthesis methods can be applied . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 19F NMR spectrum .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (205.64), molecular formula (C11H8ClNO), and its physical form as a solid .
Scientific Research Applications
Catalysis and Synthesis
4-Chloro-2-(pyridin-3-yl)phenol has been utilized in catalysis, showcasing its potential in the synthesis of complex molecules. For instance, it has been used in the oxidative polycondensation of phenolic compounds, leading to the creation of oligomers with potential applications in materials science and engineering (Kaya, Çulhaoğlu, & Şenol, 2007). Additionally, it's involved in the synthesis of high-spin Mn aggregates, demonstrating its utility in constructing magnetic materials (Bai et al., 2018).
Environmental Applications
The role of this compound extends into environmental science, particularly in the degradation of phenolic pollutants. Enzymatic oxidation using phenol oxidizing enzymes like peroxidases and polyphenol oxidases with this compound as a target has been studied for wastewater treatment (Aitken, Massey, Chen, & Heck, 1994). This reflects its potential in mitigating environmental pollutants through bio-catalytic processes.
Material Science
In material science, the synthesis and characterization of oligo-4-[(pyridin-3-ylimino)methyl]phenol, derived from this compound, show promise in the development of novel materials. The oxidative polycondensation of the compound has yielded oligomers with enhanced thermal stability, indicating its utility in creating materials with specific thermal properties (Kaya & Çulhaoğlu & Şenol, 2007).
Magnetic Materials
The compound's application in constructing high-spin manganese clusters showcases its relevance in developing new magnetic materials. These materials have potential uses in data storage, magnetic sensors, and other technologies that require materials with specific magnetic properties (Bai et al., 2018).
Safety and Hazards
While specific safety and hazard information for “4-Chloro-2-(pyridin-3-yl)phenol” was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Future research directions could involve the development of novel heterocyclic compounds with potential biological activities. For instance, the pyrimidine moiety, which is similar to the structure of “4-Chloro-2-(pyridin-3-yl)phenol”, has been used in the design of privileged structures in medicinal chemistry .
properties
IUPAC Name |
4-chloro-2-pyridin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-4-11(14)10(6-9)8-2-1-5-13-7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVUKPKQAWQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




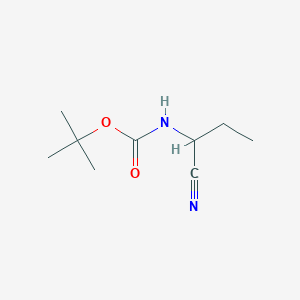
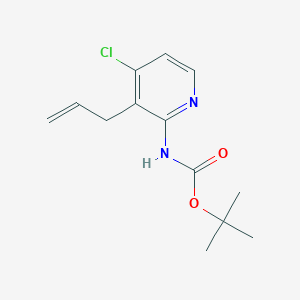
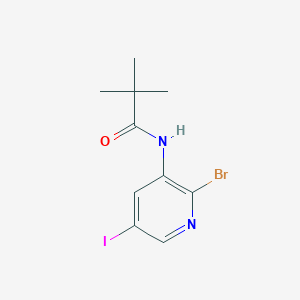


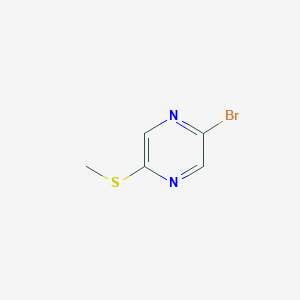


![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)
